molecular formula C12H13BrO2 B14039424 3-(4-Bromophenyl)-5-hydroxycyclohexanone

3-(4-Bromophenyl)-5-hydroxycyclohexanone

Cat. No.: B14039424
M. Wt: 269.13 g/mol
InChI Key: QWXZSEVZSDOFFA-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-5-hydroxycyclohexanone is an organic compound that features a bromophenyl group attached to a cyclohexanone ring with a hydroxyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-5-hydroxycyclohexanone typically involves the bromination of phenylcyclohexanone followed by hydroxylation. One common method includes the use of bromine in the presence of a catalyst to introduce the bromine atom to the phenyl ring. The hydroxylation step can be achieved using various oxidizing agents under controlled conditions to ensure the selective introduction of the hydroxyl group at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and hydroxylation processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-5-hydroxycyclohexanone can undergo several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group in the cyclohexanone ring can be reduced to form an alcohol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-(4-Bromophenyl)-5-oxocyclohexanone or 3-(4-Bromophenyl)-5-carboxycyclohexanone.

    Reduction: Formation of 3-(4-Bromophenyl)-5-hydroxycyclohexanol.

    Substitution: Formation of compounds like 3-(4-Methoxyphenyl)-5-hydroxycyclohexanone.

Scientific Research Applications

3-(4-Bromophenyl)-5-hydroxycyclohexanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-5-hydroxycyclohexanone involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The hydroxyl group may also play a role in hydrogen bonding and other interactions that influence the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Bromophenyl)-5-hydroxycyclohexanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound in various research and industrial applications.

Properties

Molecular Formula

C12H13BrO2

Molecular Weight

269.13 g/mol

IUPAC Name

3-(4-bromophenyl)-5-hydroxycyclohexan-1-one

InChI

InChI=1S/C12H13BrO2/c13-10-3-1-8(2-4-10)9-5-11(14)7-12(15)6-9/h1-4,9,11,14H,5-7H2

InChI Key

QWXZSEVZSDOFFA-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)CC1O)C2=CC=C(C=C2)Br

Origin of Product

United States

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